4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole

Description

Chemical Structure and Properties

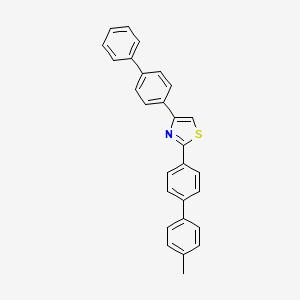

The compound 4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole (CAS: 1347815-04-6) is a thiazole derivative substituted with two biphenyl groups. The thiazole core is functionalized at position 4 with a 4-biphenylyl group and at position 2 with a 4'-methyl-4-biphenyl moiety. This structure confers significant steric bulk and extended π-conjugation, influencing its electronic properties and intermolecular interactions. The molecular weight is expected to exceed 314 g/mol (based on analogs like 4-(4-Biphenylyl)-2-(4-pyridyl)thiazole, MW: 314.4 g/mol) .

The methyl-substituted biphenyl precursor likely requires Suzuki-Miyaura coupling or similar cross-coupling techniques to install the 4'-methyl group .

Properties

IUPAC Name |

2-[4-(4-methylphenyl)phenyl]-4-(4-phenylphenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NS/c1-20-7-9-22(10-8-20)24-13-17-26(18-14-24)28-29-27(19-30-28)25-15-11-23(12-16-25)21-5-3-2-4-6-21/h2-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLFIPATVBZEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This compound is characterized by its biphenyl moieties, which are known to contribute to various biological interactions, including enzyme inhibition and cytotoxic effects against cancer cells.

Chemical Structure

The molecular structure of this compound can be described as follows:

- Molecular Formula : C24H22N2S

- Molecular Weight : 378.51 g/mol

Anticancer Properties

Research indicates that compounds with thiazole rings exhibit significant anticancer activity. Specifically, studies have shown that derivatives of thiazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action :

- CDK Inhibition : Similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, a related compound was found to selectively inhibit CDK5 over CDK2, leading to decreased levels of anti-apoptotic proteins like Mcl-1 in pancreatic cancer cells .

- Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines, demonstrating potent activity with IC50 values often in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 1.5 |

| Breast Cancer | 2.0 |

| Lung Cancer | 3.0 |

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have been studied for their antimicrobial and anti-inflammatory activities:

- Antimicrobial Activity :

- Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

- Anti-inflammatory Effects :

- Thiazole derivatives have been evaluated for their ability to inhibit inflammatory pathways, demonstrating significant reductions in cytokine production in vitro.

Case Studies

A notable study explored the effects of thiazole derivatives on Mcl-1 expression in cancer cells. The findings revealed that these compounds could significantly downregulate Mcl-1 levels, enhancing the sensitivity of cancer cells to apoptosis-inducing agents .

Another investigation focused on the structure-activity relationship (SAR) of thiazole compounds, highlighting that modifications in the biphenyl groups could lead to enhanced biological activity, suggesting potential pathways for drug development .

Scientific Research Applications

Medicinal Chemistry

The thiazole moiety is known for its biological activity, making compounds like 4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole potential candidates for drug development.

- Anticancer Activity: Research indicates that thiazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that modifications to the thiazole ring can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Properties: Thiazoles are also recognized for their antimicrobial activity. The presence of biphenyl groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Materials Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials.

- Organic Light Emitting Diodes (OLEDs): Compounds with biphenyl and thiazole structures have been explored as potential materials for OLEDs due to their favorable electronic properties and light-emitting capabilities. Research has demonstrated that these compounds can be incorporated into device architectures to improve efficiency and color purity .

- Conductive Polymers: The incorporation of thiazole-based compounds into conductive polymers has been studied for applications in organic photovoltaics and sensors. Their ability to facilitate charge transport makes them suitable for enhancing the performance of these materials .

Organic Electronics

The electronic properties of this compound make it an interesting candidate for various applications in organic electronics.

- Field Effect Transistors (FETs): The compound has been investigated for use in FETs, where its charge carrier mobility and stability under operational conditions are critical parameters. Studies indicate that modifications to the thiazole structure can lead to improved performance metrics .

- Photovoltaic Devices: Its role as a sensitizer in dye-sensitized solar cells (DSSCs) has also been explored, with promising results indicating enhanced light absorption and energy conversion efficiency when integrated into photovoltaic systems .

Case Study 1: Anticancer Activity

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The results indicated that the biphenyl substitution pattern influenced the compound's efficacy, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: OLED Performance

Research on OLEDs utilizing this compound showed that devices incorporating this compound exhibited improved luminescence efficiency compared to traditional materials. The study highlighted the importance of molecular design in achieving higher brightness and longer device lifetimes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Observations :

- Steric Effects: The 4'-methyl group introduces slight steric hindrance compared to non-methylated biphenyl analogs (e.g., QG-6920), which may affect binding to biological targets .

- Electronic Effects : The absence of electron-withdrawing groups (e.g., Cl, F) in the target compound contrasts with halogenated antifungal analogs (e.g., 2l, MIC90 = 1.95 µg/mL) , suggesting lower electronegativity and altered target interactions.

Antifungal Activity

- Halogenated Analogs : Compounds like 2l (4-chlorophenyl substituent) exhibit potent activity against C. albicans (MIC90 = 1.95 µg/mL), attributed to halogen-mediated electron withdrawal and membrane disruption .

- Target Compound: Lacking halogens, its activity may rely on hydrophobic interactions with fungal membranes or enzymes.

Anticancer Potential

- Cisplatin Analogs : Thiazole hybrids with dichlorophenyl groups (e.g., 16b) show superior cytotoxicity against HepG2 cells compared to cisplatin .

- Target Compound : The biphenyl groups may enhance intercalation into DNA or inhibit kinase activity, but its IC50 values remain unstudied.

Cholinesterase Inhibition

Structural and Crystallographic Insights

- Isostructural Analogs : Compounds 4 and 5 (fluorophenyl/thiazole hybrids) crystallize in triclinic systems with planar conformations, except for perpendicular fluorophenyl orientations .

- Target Compound: The 4'-methyl group may disrupt crystal packing compared to non-methylated analogs, altering solubility and stability.

Q & A

Basic Research Questions

What are the standard synthetic protocols for preparing 4-(4-Biphenylyl)-2-(4'-methyl-4-biphenyl-yl)thiazole and its derivatives?

Methodological Answer:

Thiazole derivatives are typically synthesized via cyclocondensation reactions. Key steps include:

- Substituted thiazole core formation : Reacting ketones or aldehydes with thioamides in ethanol under reflux, often catalyzed by LiCl (e.g., condensation of aminoguanidine hydrochloride with thiazole intermediates) .

- Cross-coupling for biphenyl moieties : Suzuki-Miyaura coupling using aryl boronic acids and palladium catalysts (e.g., (2-biphenyl)dicyclohexylphosphine) in anhydrous acetone .

- Functional group modifications : Introducing substituents (e.g., trifluoromethyl, acetyl) via nucleophilic substitution or acid-catalyzed reactions .

Example Reaction Conditions Table:

| Compound ID | Reactants | Catalyst/Solvent | Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|---|

| 22b | 21b + aminoguanidine HCl | LiCl/ethanol | Reflux, 12h | 65% | 273–274 |

| 22c | 21c + aminoguanidine HCl | LiCl/ethanol | Reflux, 12h | 70% | 269–270 |

| 24 | Iodide 3 + 1-naphthaleneboronic acid | Pd catalyst/acetone | 80°C, 24h | 82% | Not reported |

Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural validation requires a multi-technique approach:

- NMR Spectroscopy :

- ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- ¹³C-NMR : Confirms carbon backbone (e.g., thiazole carbons at δ 160–170 ppm) .

- FT-IR : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-S at ~690 cm⁻¹) .

- Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N percentages (e.g., C: 69.48% exp. vs. 69.12% calc.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.